molecular formula C12H12BrClN2O3 B5869002 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No. B5869002
M. Wt: 347.59 g/mol
InChI Key: JAISHORQCRIIHY-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a cyclopropane derivative that possesses a hydrazide functional group and a phenoxyacetyl moiety. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and ultimately result in the inhibition of tumor growth. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields using different methods. In addition, it has shown promising results in inhibiting the growth of cancer cells and can be used as a tool compound for studying the role of HDACs in cancer biology. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several potential future directions. In medicinal chemistry, it can be further optimized to improve its anti-tumor activity and selectivity. In biochemistry, it can be used as a tool compound for studying the role of HDACs in gene expression and epigenetic regulation. In pharmacology, it can be evaluated for its potential as an anti-inflammatory agent. Furthermore, it can be used as a starting material for the synthesis of other cyclopropane derivatives with potential biological activities.

Synthesis Methods

The synthesis of N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been achieved using different methods, including the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with cyclopropanecarbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine (TEA) or pyridine.

Scientific Research Applications

N-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its potential as a protease inhibitor, and in pharmacology, it has been evaluated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAISHORQCRIIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide

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